1,1-Dioxo-1lambda6-thiomorpholine-4-carbothioamide
Overview
Description
1,1-Dioxo-1lambda6-thiomorpholine-4-carbothioamide is a sulfur-containing heterocyclic compound that has garnered attention due to its potential biological activity and applications in various fields. This compound is characterized by its unique structure, which includes a thiomorpholine ring with a carbothioamide group and a 1,1-dioxide moiety.
Scientific Research Applications
1,1-Dioxo-1lambda6-thiomorpholine-4-carbothioamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dioxo-1lambda6-thiomorpholine-4-carbothioamide typically involves the reaction of thiomorpholine with carbon disulfide and an appropriate oxidizing agent. The reaction conditions often include:
Solvent: Methanol or other suitable organic solvents
Temperature: Typically conducted at room temperature or slightly elevated temperatures
Catalysts: Various catalysts can be used to facilitate the reaction
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1,1-Dioxo-1lambda6-thiomorpholine-4-carbothioamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the 1,1-dioxide moiety to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the carbothioamide group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Thiols
Substitution Products: Various substituted thiomorpholine derivatives
Mechanism of Action
The mechanism of action of 1,1-Dioxo-1lambda6-thiomorpholine-4-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- Thiomorpholine 1,1-dioxide
- Thiomorpholinecarboxamide
- Thiomorpholinecarbothioamide
Uniqueness
1,1-Dioxo-1lambda6-thiomorpholine-4-carbothioamide stands out due to its specific combination of a thiomorpholine ring, carbothioamide group, and 1,1-dioxide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1,1-dioxo-1,4-thiazinane-4-carbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2S2/c6-5(10)7-1-3-11(8,9)4-2-7/h1-4H2,(H2,6,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQWFNIJRQEEFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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